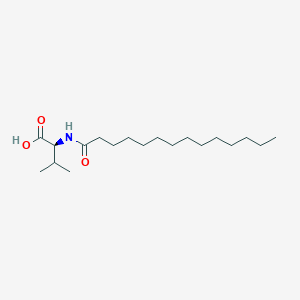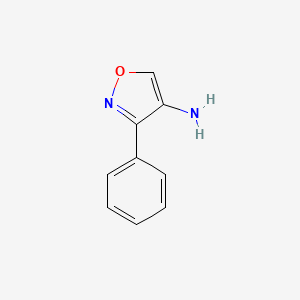
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is a chemical compound that features a trifluoromethyl group attached to a benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of trifluoromethylating agents like Ruppert’s reagent (CF3TMS) in the presence of a base . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions, making it suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzofuran derivatives .
Applications De Recherche Scientifique
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is unique due to its specific structural features, including the benzofuran ring and the ester group, which confer distinct chemical and biological properties compared to other trifluoromethylated compounds .
Propriétés
Formule moléculaire |
C12H11F3O3 |
|---|---|
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
Clé InChI |
OSSDBZXRHZESFW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)



![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)


